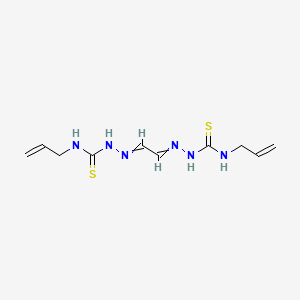![molecular formula C6H6N4O3 B14716845 N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide CAS No. 15352-89-3](/img/structure/B14716845.png)
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is a chemical compound that belongs to the class of formamides This compound is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide typically involves the reaction of formamide with a pyrimidine derivative. One common method is the reaction of formamide with 2,4-dioxo-1H-pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Applications De Recherche Scientifique
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler formamide derivative with similar structural properties.
Dimethylformamide: A widely used solvent with similar chemical properties.
N,N-dimethylformamide: Another formamide derivative with applications in organic synthesis.
Uniqueness
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide is unique due to its specific pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
15352-89-3 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]formamide |
InChI |
InChI=1S/C6H6N4O3/c11-3-9-8-2-4-1-7-6(13)10-5(4)12/h1-3H,(H,9,11)(H2,7,10,12,13)/b8-2+ |
Clé InChI |
CHDKLHSEMZKNNP-KRXBUXKQSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1)/C=N/NC=O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)C=NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



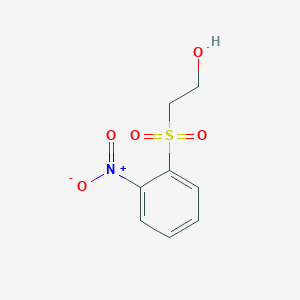
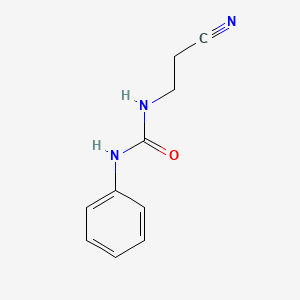

![1,7-Diazabicyclo[4.1.0]heptane](/img/structure/B14716782.png)


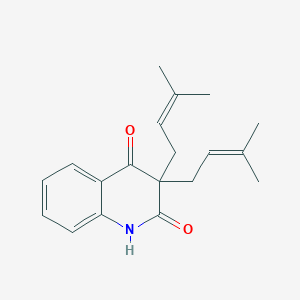
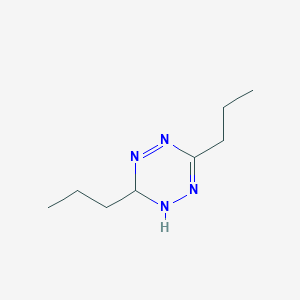
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)

